molecular formula C12H9F2NO2 B1472409 1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1504724-23-5

1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No.: B1472409
CAS No.: 1504724-23-5
M. Wt: 237.2 g/mol
InChI Key: MKCXDXHZWMHQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrrole carboxylic acids. This compound is characterized by the presence of a pyrrole ring substituted with a carboxylic acid group at the 2-position and a 3,5-difluorophenylmethyl group at the 1-position. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the 3,5-Difluorophenylmethyl Group: This step involves the alkylation of the pyrrole ring with a 3,5-difluorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 4-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Pyrrole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylate: An ester derivative of the compound.

    3,5-Difluorophenylacetic acid: Lacks the pyrrole ring but contains the 3,5-difluorophenyl group.

Uniqueness

1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid is unique due to the combination of the pyrrole ring and the 3,5-difluorophenylmethyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO2/c13-9-4-8(5-10(14)6-9)7-15-3-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCXDXHZWMHQCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-[(3,5-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.